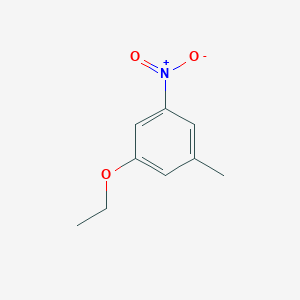

1-Ethoxy-3-methyl-5-nitrobenzene

Description

Properties

IUPAC Name |

1-ethoxy-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGTUCAPQJXTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293888 | |

| Record name | Benzene, 1-ethoxy-3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881328-93-3 | |

| Record name | Benzene, 1-ethoxy-3-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881328-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 3 Methyl 5 Nitrobenzene and Analogs

Traditional Synthetic Approaches to Nitroaromatic Ethers

Traditional methods for synthesizing nitroaromatic ethers like 1-ethoxy-3-methyl-5-nitrobenzene have been the bedrock of organic synthesis for many years. These approaches typically involve sequential reactions, including nitration, etherification, and alkylation, to build the desired molecular architecture.

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic nitration is a fundamental process for introducing a nitro group (-NO₂) onto an aromatic ring. nih.gov This reaction is a cornerstone in the synthesis of many nitroaromatic compounds. nih.gov

The most common method involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govmasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.govmasterorganicchemistry.com The aromatic ring, acting as a nucleophile, then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. masterorganicchemistry.com The reaction conditions, such as temperature and acid concentration, can be adjusted to control the degree and position of nitration. nih.gov

For a substrate like 3-ethoxytoluene, the directing effects of the ethoxy and methyl groups would influence the position of the incoming nitro group. Both the ethoxy and methyl groups are ortho-, para-directing activators. However, in a meta-substituted starting material, their directing effects combine to favor nitration at the positions ortho and para to each group. In the case of 3-ethoxytoluene, this would lead to a mixture of isomers, including the desired this compound.

Alternative nitrating agents have also been developed to offer improved safety, selectivity, and efficiency over the traditional mixed-acid system. numberanalytics.com These include nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and dinitrogen pentoxide (N₂O₅). numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) in Ethoxylation Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming aryl ethers, including the ethoxy group in this compound. This reaction involves the attack of a nucleophile, in this case, the ethoxide ion (CH₃CH₂O⁻), on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex is crucial for the reaction to proceed.

A common method for this ethoxylation is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves an alkoxide ion reacting with a primary alkyl halide through an SN2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing an aryl ether, a phenoxide is reacted with an alkyl halide. jk-sci.com For the synthesis of this compound, this would typically involve the reaction of a 3-methyl-5-nitrophenoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide). jk-sci.comfrancis-press.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), to deprotonate the phenol (B47542) and generate the more nucleophilic phenoxide ion. jk-sci.com Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to facilitate the reaction. jk-sci.com

Factors influencing the Williamson ether synthesis include the nature of the leaving group on the alkyl halide (I > Br > Cl) and the steric hindrance of the reactants. wikipedia.orgfrancis-press.com Primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgfrancis-press.com

Key Reagents in Williamson Ether Synthesis

| Reagent Type | Examples | Role in the Reaction |

|---|---|---|

| Alkoxide/Phenoxide Source | Sodium ethoxide, Potassium 3-methyl-5-nitrophenoxide | Nucleophile |

| Alkylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Electrophile |

| Base | NaOH, KOH, K₂CO₃, NaH | Deprotonates the alcohol/phenol |

| Solvent | DMSO, DMF, Acetonitrile | Provides a medium for the reaction |

Alkylation and Methylation Techniques for Substituted Benzenes

Alkylation and methylation are essential for introducing alkyl groups, such as the methyl group in this compound, onto an aromatic ring. The Friedel-Crafts alkylation is a classic method for this purpose. It involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

However, Friedel-Crafts alkylation has several limitations, including the possibility of carbocation rearrangements and polyalkylation. For introducing a simple methyl group, reagents like methyl chloride or methyl iodide would be used.

An alternative to direct alkylation is the C-alkylation of phenols. For instance, m-cresol (B1676322) can be alkylated to produce various isomers of thymol. procat.in Studies on the alkylation of m-cresol with isopropyl alcohol using a strong acid resin catalyst have shown that reaction parameters like catalyst amount, mole ratio of reactants, temperature, and reaction time are crucial in controlling the reactivity and selectivity between O- and C-alkylation. semanticscholar.orgresearchgate.net

Multi-Step Synthesis Pathways for Complex Substituted Nitrobenzenes

The synthesis of a polysubstituted benzene (B151609) derivative like this compound requires a carefully planned multi-step sequence to ensure the correct regiochemistry of the final product. libretexts.orglibretexts.orglumenlearning.com The order in which the substituents are introduced is critical, as the directing effects of the groups already present on the ring will determine the position of subsequent substitutions. lumenlearning.comyoutube.comyoutube.com

A plausible synthetic route for this compound could start from m-cresol (3-methylphenol). The synthesis would likely proceed as follows:

Nitration of m-cresol: Direct nitration of m-cresol would yield a mixture of isomers. google.comresearchgate.net The hydroxyl and methyl groups are both ortho-, para-directing. Nitration would likely occur at the positions ortho and para to the hydroxyl group, which are also ortho and meta to the methyl group. This would lead to 4-nitro-m-cresol and 6-nitro-m-cresol. To achieve the desired 5-nitro isomer, a different strategy might be needed, or separation of a complex mixture would be required. A more controlled approach involves the nitrosation of m-cresol followed by oxidation to yield 4-nitro-m-cresol. google.com

Etherification: The resulting nitrocresol would then undergo etherification, for example, via the Williamson ether synthesis as described in section 2.1.2. Treatment with a base and an ethyl halide would convert the phenolic hydroxyl group into an ethoxy group.

An alternative pathway could involve starting with a different precursor and introducing the functional groups in a different order. For example, starting with 3-bromo-5-nitrotoluene, a nucleophilic aromatic substitution could be attempted to introduce the ethoxy group, although this would be challenging. The order of reactions is paramount to avoid undesired isomers and deactivation of the ring for subsequent steps. libretexts.orglibretexts.org For instance, performing a Friedel-Crafts reaction on a strongly deactivated ring (e.g., one containing a nitro group) is generally not feasible. libretexts.orglibretexts.org

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. organic-chemistry.orgresearchgate.netrsc.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. organic-chemistry.orgresearchgate.net For instance, the synthesis of nonsymmetrical diaryl ethers has been achieved efficiently using microwave-assisted, ligand-free, and catalyst-free coupling of nitroarenes and phenols. organic-chemistry.orgresearchgate.netresearchgate.net This method offers a more sustainable alternative to traditional Ullmann-type reactions that require high temperatures and copper catalysts. organic-chemistry.org

Catalytic Methods for Nitroaromatic Compound Synthesis

The development of novel catalysts is a key area of research in green chemistry. rsc.org Solid acid catalysts, for example, offer several advantages over traditional liquid acids like sulfuric acid. ncl.res.inresearchgate.netiupac.org They are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially reused, which simplifies product purification and reduces waste. iupac.orgresearchgate.net

Various solid acid catalysts have been explored for nitration reactions, including:

Zeolites: These microporous aluminosilicates have a high surface area and tunable acidity, making them effective for nitration. numberanalytics.com

Sulfated metal oxides: These have shown promise in the synthesis of nitrobenzene (B124822). numberanalytics.com

Carbon-based catalysts: Materials like activated carbon and graphene have also been investigated as supports for nitration catalysts. numberanalytics.com

Sulfuric acid adsorbed on silica (B1680970) gel: This has been used as an effective solid acid catalyst for the nitration of various aromatic compounds. researchgate.net

Comparison of Traditional vs. Green Synthetic Approaches

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often use stoichiometric amounts of corrosive acids (e.g., H₂SO₄) and hazardous solvents. | Focus on catalytic methods, use of less hazardous reagents and solvents, or solvent-free conditions. researchgate.netnih.gov |

| Energy | Often require prolonged heating using conventional methods. | Utilize energy-efficient techniques like microwave irradiation. |

| Waste | Can generate significant amounts of waste, including spent acids and solvents. | Aim to minimize waste through higher atom economy and catalyst recyclability. iupac.org |

| Selectivity | May produce mixtures of isomers, requiring extensive purification. | Can offer improved selectivity through the design of specific catalysts. researchgate.net |

Phase transfer catalysis (PTC) is another advanced technique that can enhance the efficiency of reactions like the Williamson ether synthesis. youtube.comyoutube.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of a reactant (e.g., the ethoxide ion) from an aqueous phase to an organic phase where the reaction with the substrate occurs. youtube.comyoutube.comacsgcipr.orgresearchgate.net This can lead to faster reaction rates and milder reaction conditions.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional methods for the nitration of aromatic compounds, a key step in the synthesis of molecules like this compound, often rely on a mixture of nitric acid and sulfuric acid. researchgate.netnih.gov This conventional approach, while effective, poses significant environmental concerns, including the generation of highly corrosive and toxic nitrogen oxide (NOx) fumes and large quantities of acidic waste. researchgate.netresearchgate.net The disposal and treatment of this spent acid liquor are serious environmental and economic challenges. researchgate.net In response, research has increasingly focused on developing cleaner, safer, and more sustainable alternatives. nih.gov

An important advancement in environmentally benign synthesis is the use of inorganic nitrates adsorbed onto a solid support, such as silica gel. researchgate.net This method facilitates the nitration of aromatic compounds under solvent-free conditions. Researchers have successfully used various inorganic nitrates like magnesium nitrate (B79036) (Mg(NO₃)₂) on silica gel to nitrate aromatic precursors such as 1,3-dimethoxybenzene (B93181) and 4-methylanisole (B47524) by heating the mixture, thereby avoiding the use of strong acids. researchgate.net This solid-phase nitration is attractive because the catalyst can be easily removed and potentially recycled, and the solid support can influence the reaction's selectivity. researchgate.net

Another frontier in green chemistry is the application of biocatalysis. nih.gov Enzymes, such as the bacterial cytochrome P450 TxtE, have been engineered to perform direct and highly regioselective nitration on aromatic rings. nih.gov This biocatalytic approach offers unparalleled advantages, including high selectivity that circumvents the need for protecting and deprotecting functional groups, and mild reaction conditions that significantly reduce the generation of toxic byproducts. nih.gov

Table 1: Environmentally Benign Nitration of Methoxybenzene Analogs using Mg(NO₃)₂ on Silica Gel This table is interactive. You can sort and filter the data.

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,3-Dimethoxybenzene | 1,3-Dimethoxy-4-nitrobenzene | Mg(NO₃)₂/Silica Gel, 150°C, 4h | Moderate | researchgate.net |

| 1,4-Dimethoxybenzene | 1,4-Dimethoxy-2-nitrobenzene | Mg(NO₃)₂/Silica Gel, 150°C, 5h | Moderate | researchgate.net |

| 4-Methylanisole | 4-Methoxy-1-methyl-2-nitrobenzene | Mg(NO₃)₂/Silica Gel, 150°C, 4h | Moderate | researchgate.net |

| 1,3,5-Trimethoxybenzene | 2,4,6,2',4',6'-Hexamethoxy-3-nitrobiphenyl | Mg(NO₃)₂/Silica Gel, 150°C | - | researchgate.net |

Microwave and Ultrasound-Assisted Synthesis

To accelerate chemical reactions, reduce energy consumption, and improve product yields, chemists have turned to alternative energy sources like microwave irradiation and ultrasound. These techniques have proven to be powerful tools in the synthesis of complex organic molecules, including analogs of this compound.

Ultrasound-Assisted Synthesis

A notable application is the one-pot, ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netnsf.govchempap.orgdiazaphosphole-6-carboxylates. nih.gov In this multi-component reaction, ultrasonic irradiation at 50°C significantly improved the yield of the target product to 82% in just 1.5 hours. nih.gov This demonstrates the efficacy of ultrasound in constructing complex heterocyclic systems containing the ethoxy and methyl substituted framework relevant to analogs of this compound. nih.gov The use of ultrasound has also been shown to shorten reaction times and increase yields in the synthesis of aliphatic nitro compounds from alcohols. chempap.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a Diazaphosphole Derivative (Analog 2a) This table is interactive. You can sort and filter the data.

| Method | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Stirring | Room Temp. | 12 | 25 | nih.gov |

| Reflux | 80 | 10 | 45 | nih.gov |

| Ultrasound | Room Temp. | 0.5 | 62 | nih.gov |

| Ultrasound | 50 | 1.5 | 82 | nih.gov |

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) is another established method for accelerating chemical reactions. at.ua By directly heating the reactants and solvent, microwave irradiation can reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner products. researchgate.net

This technology has been successfully applied to the synthesis of isoxazoline (B3343090) derivatives starting from a close analog, 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl/heteryl-2-propen-one. researchgate.net In a typical procedure, the nitro-substituted precursor is reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) under microwave irradiation. This efficient method highlights the utility of microwave energy in synthesizing heterocyclic compounds derived from nitro-aromatic building blocks. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 3 Methyl 5 Nitrobenzene

Reaction Pathways of Nitroaromatic Systems

The benzene (B151609) ring of 1-ethoxy-3-methyl-5-nitrobenzene is the primary site for various chemical reactions, with the nature of the substitution—electrophilic or nucleophilic—being heavily dependent on the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactivity of Nitro-Alkoxy-Methylbenzene Scaffolds

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. galaxy.ailibretexts.org

Activating and Deactivating Groups: Substituents that donate electrons to the ring increase its nucleophilicity, thus activating it towards electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it. libretexts.org In the case of this compound, the ethoxy and methyl groups are activating, while the nitro group is strongly deactivating. libretexts.orgopenstax.org The potent deactivating nature of the nitro group makes the ring significantly less reactive than benzene itself. libretexts.orgnih.gov

Directing Effects: The ethoxy group, being an ortho-, para-director, and the methyl group, also an ortho-, para-director, would typically direct incoming electrophiles to positions 2, 4, and 6. libretexts.orgchemguide.co.uk However, the powerful meta-directing nitro group at position 5 complicates this. galaxy.aiopenstax.org The positions ortho and para to the nitro group (positions 4 and 6, and position 1, respectively) are deactivated due to resonance withdrawal of electrons. nih.gov This leaves the positions meta to the nitro group (positions 2 and 6) as the most likely sites for electrophilic attack. Given the steric hindrance from the adjacent ethoxy and methyl groups, the outcome of an EAS reaction on this specific molecule would be a complex interplay of these electronic and steric factors.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO2 | Strongly Deactivating | Meta |

| -OCH2CH3 (Ethoxy) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | Weakly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Modulations by Substituents

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. researchgate.netyoutube.com

Role of the Nitro Group: The nitro group in this compound is a powerful activating group for SNAr reactions. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comyoutube.com The more nitro groups present on the ring, the more the ring is activated towards nucleophilic attack. wikimedia.org

Leaving Group Ability: For an SNAr reaction to occur on this compound, one of the substituents would need to act as a leaving group. Halogens are generally better leaving groups than alkoxy groups. researchgate.net Therefore, direct nucleophilic displacement of the ethoxy group is less likely than if a halogen were present at that position. However, under forcing conditions, the ethoxy group could potentially be displaced.

Regioselectivity and Stereochemical Control in Reactions

Regioselectivity refers to the preference for reaction at one position over another, while stereochemical control pertains to the control of the spatial arrangement of atoms in the product.

Regioselectivity in SNAr: In SNAr reactions, the regioselectivity is primarily dictated by the position of the electron-withdrawing groups relative to the leaving group. Nucleophilic attack is favored at the carbon atom bearing the leaving group when strong electron-withdrawing groups are at the ortho and/or para positions. youtube.com

Stereochemical Considerations: While stereochemical control is not a primary factor in the reactions of the aromatic ring of this compound itself, it can become significant in reactions involving substituents attached to the ring, especially if chiral centers are introduced. nih.gov For instance, if a reaction were to occur at a benzylic position of a more complex derivative, the existing stereochemistry of the molecule could influence the stereochemical outcome of the reaction. youtube.com

Transformations of Key Functional Groups

The nitro and ethoxy groups of this compound can undergo various chemical transformations, offering pathways to a range of derivatives.

Nitro Group Reductions and Derivatizations

The reduction of the nitro group is one of the most common and synthetically useful transformations of nitroaromatic compounds.

Reduction to Amines: The nitro group can be reduced to an amino group (-NH2) using a variety of reagents. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., using H2 with a metal catalyst like Pd, Pt, or Ni) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.comresearchgate.net This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Partial Reduction: Under specific conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) groups. nih.gov For example, certain enzymatic reductions can selectively produce hydroxylamino derivatives. nih.gov

| Reagent | Product |

|---|---|

| H2/Pd, Pt, or Ni | Amine (-NH2) |

| Fe, Sn, or Zn in HCl | Amine (-NH2) |

| Zn dust/Ammonium (B1175870) formate | Amine (-NH2) |

| Certain Nitroreductases | Hydroxylamine (B1172632) (-NHOH) |

Ethoxy Group Functionalization and Cleavage

The ethoxy group, an ether linkage, can also be a site of chemical modification.

Ether Cleavage: The ether bond can be cleaved under harsh conditions, typically by treatment with strong acids like HBr or HI. youtube.com This would lead to the formation of a phenol (B47542) and an ethyl halide. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.com

Ortho-Functionalization: While the ethoxy group itself is relatively inert, its presence can direct reactions to the ortho positions. For example, in some catalytic systems, phenols and their ethers can undergo ortho-alkylation. acs.org

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds adjacent to the ether oxygen (the α-position of the ethyl group). Electrophotocatalytic methods have been developed for the regioselective C-H functionalization of ethers, allowing for the introduction of various functional groups. nih.gov

Methyl Group Reactivity (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring of this compound is susceptible to both oxidation and halogenation, influenced by the electronic effects of the nitro and ethoxy substituents. The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can influence the reactivity of the benzylic protons of the methyl group. nih.gov

Oxidation: The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. researchgate.net For nitro-substituted toluenes, strong oxidizing agents are typically required. The presence of the deactivating nitro group generally necessitates forceful reaction conditions.

Table 1: Representative Conditions for Methyl Group Oxidation on Nitroaromatic Compounds

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Chromic Acid (CrO₃) | Acetic anhydride, then H₂O | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Alkaline, heat, then acid workup | Carboxylic Acid |

| Nitric Acid (HNO₃) | Concentrated, heat | Carboxylic Acid |

This table presents generalized conditions for the oxidation of methyl groups on nitro-substituted aromatic rings.

In the case of this compound, oxidation of the methyl group would yield 3-ethoxy-5-nitrobenzoic acid. A study on the oxidation of toluene (B28343) derivatives using N-bromosuccinimide (NBS) and molecular oxygen under photoirradiation demonstrated an efficient method for converting methyl groups to carboxylic acids, proceeding via a hydroperoxide intermediate. researchgate.net

Halogenation: The halogenation of the methyl group on toluene and its derivatives typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. This is in contrast to ring halogenation, which is an electrophilic aromatic substitution process requiring a Lewis acid catalyst. libretexts.org

For compounds like this compound, which possess an electron-withdrawing nitro group, radical halogenation of the methyl group is favored over ring halogenation. google.com The reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or under UV irradiation is a standard method for benzylic bromination. This reaction would convert the methyl group to a bromomethyl group, which could be further substituted to a dibromomethyl or tribromomethyl group. libretexts.org

Mechanistic Studies of Reaction Intermediates

The reactions of this compound are governed by the formation of various transient species. Mechanistic studies, often supported by computational chemistry, provide insight into the nature of these intermediates and the transition states that connect them.

Radical Intermediates in Aromatic Transformations

Nitroaromatic compounds are well-known to form stable radical anions through single electron transfer (SET) processes. acs.orgchemrxiv.org The nitrobenzene (B124822) radical anion, or nitrobenzenide, can be generated by reduction with alkali metals or by electron transfer from various nucleophiles. acs.orgosti.gov The high electron affinity of the nitro group stabilizes the resulting radical anion.

For this compound, the formation of a radical anion [this compound]•⁻ is a key step in many of its transformations. Recent research has shown that even simple anionic organic bases can transfer an electron to nitrobenzene to form a stable radical ion pair. acs.orgchemrxiv.org The presence of the electron-donating ethoxy and methyl groups would slightly destabilize the radical anion compared to nitrobenzene itself, but the dominant effect of the nitro group ensures its accessibility. These radical intermediates are crucial in nucleophilic aromatic substitution reactions that proceed via an SᵣN1 (substitution, nucleophilic, radical, unimolecular) mechanism and in various biochemical transformations. nih.gov The anions of some chlorinated nitrobenzenes have been shown to be unstable, undergoing decay where the chlorine is replaced by hydrogen. rsc.org

Zwitterionic Species in Cycloaddition and Substitution Reactions

Zwitterionic intermediates, which contain both a positive and a negative formal charge, are proposed in several reaction mechanisms involving nitroaromatic compounds. nih.gov

In cycloaddition reactions , such as the [3+2] cycloaddition between a nitrone and an alkene, the mechanism can be either a concerted one-step process or a stepwise process involving a zwitterionic intermediate. The formation of a zwitterionic intermediate is favored by polar interactions between the reactants and the presence of substituents that can stabilize the ionic centers. nih.govscispace.com While there are no specific cycloaddition studies on this compound, the principles apply. For instance, DFT calculations on the reaction of a thiocyclobutanone S-methylide with nitroethene showed that the reaction proceeds through a polar, two-step mechanism involving a zwitterionic intermediate. scispace.comrsc.org

In nucleophilic aromatic substitution (SₙAr) , the attack of a nucleophile on the electron-deficient aromatic ring of this compound would proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This species is zwitterionic in nature, with the negative charge delocalized over the aromatic system and the nitro group, and is a well-established intermediate in SₙAr reactions on activated aryl substrates. rsc.org

Transition State Analysis in Nitroaromatic Reactions

Computational chemistry provides powerful tools for analyzing the transition states of reactions, offering insights into reaction barriers, kinetics, and selectivity. researchgate.netnumberanalytics.comescholarship.org For nitroaromatic compounds, transition state analysis helps to understand the influence of the strong nitro group on reaction pathways.

For example, in the nitration of an aromatic compound, computational methods can model the transition state for the attack of the nitronium ion (NO₂⁺) on the aromatic ring. nih.govlibretexts.org For this compound, any further electrophilic substitution would be heavily disfavored due to the deactivating nitro group.

In SₙAr reactions, transition state analysis can elucidate the energy profile for the formation and breakdown of the Meisenheimer complex. rsc.org Computational studies can compare the activation energies for nucleophilic attack at different positions on the ring and rationalize the observed regioselectivity. The influence of the ethoxy and methyl substituents on the stability of the transition state, both sterically and electronically, can be quantified. Such analyses have been crucial in understanding mechanistic borderlines, for instance, between E2 and E1cB-like mechanisms in substitution reactions of pyridinium (B92312) ions, which share electronic similarities with activated nitroaromatics. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₉H₁₁NO₃ |

| 3-Ethoxy-5-nitrobenzoic acid | C₉H₉NO₅ |

| Chromic Acid | CrO₃ |

| Potassium Permanganate | KMnO₄ |

| Nitric Acid | HNO₃ |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ |

| Nitrobenzene | C₆H₅NO₂ |

| Nitroethene | C₂H₃NO₂ |

| Meisenheimer complex | (General Structure) |

| Nitronium ion | NO₂⁺ |

| Toluene | C₇H₈ |

Advanced Spectroscopic and Structural Elucidation Studies

Elucidating Molecular Architecture Using Modern Techniques

Modern spectroscopy offers a powerful, non-destructive window into the molecular world. For 1-Ethoxy-3-methyl-5-nitrobenzene, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for a comprehensive structural assignment.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise location of the ethoxy, methyl, and nitro groups on the benzene (B151609) ring can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The nitro group is strongly electron-withdrawing, which deshields (shifts to a higher ppm value) the protons on the aromatic ring. stackexchange.com The ethoxy group is electron-donating, which would typically shield aromatic protons, but its effect is counteracted by the powerful nitro group. The aromatic region would likely display three distinct signals, corresponding to the protons at positions 2, 4, and 6. Due to the 1,3,5-substitution pattern, these protons would appear as singlets or narrow multiplets depending on long-range coupling. The ethoxy group would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. hw.ac.uk The methyl group directly attached to the ring would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic region would show six distinct signals due to the lack of symmetry. The carbons directly attached to the substituents (ipso-carbons) would have their chemical shifts significantly influenced by them. The carbon attached to the nitro group (C-5) is expected to be significantly deshielded. stackexchange.com Conversely, the carbon attached to the oxygen of the ethoxy group (C-1) would also be deshielded. The signals for the ethoxy and methyl carbons would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values for similar functional groups and substitution patterns.

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (C2-H, C4-H, C6-H) | 7.0 - 8.0 | s / m | 3H | Aromatic C (C1-C6) | 110 - 160 |

| Ethoxy -OCH₂- | ~4.1 | q | 2H | Ethoxy -OCH₂- | ~64 |

| Ring -CH₃ | ~2.4 | s | 3H | Ring -CH₃ | ~21 |

| Ethoxy -CH₃ | ~1.4 | t | 3H | Ethoxy -CH₃ | ~15 |

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₁NO₃), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 181.

The fragmentation of this molecule under electron impact (EI) ionization is dictated by the stability of the resulting fragments. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of NO (30 Da). youtube.com The presence of the ethoxy group introduces other typical fragmentation patterns for ethers, such as alpha-cleavage. libretexts.orgwikipedia.org

Common fragmentation pathways would include:

Loss of the nitro group: A peak at m/z 135 ([M - NO₂]⁺).

Loss of an ethyl radical: A significant peak at m/z 152 ([M - C₂H₅]⁺) resulting from cleavage of the ethyl-oxygen bond.

Loss of ethene: A rearrangement followed by the loss of C₂H₄ (28 Da) from the ethoxy group, leading to a peak at m/z 153.

Loss of the entire ethoxy group: A peak at m/z 136 ([M - OC₂H₅]⁺).

Characteristic nitroaromatic fragmentation: Peaks corresponding to the loss of NO (m/z 151) and subsequent loss of CO. researchgate.net

Predicted Mass Spectrometry Fragmentation Data for this compound This table is predictive and based on established fragmentation patterns for nitroaromatic ethers.

| m/z | Predicted Fragment Identity | Notes |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 151 | [M - NO]⁺ | Loss of nitric oxide |

| 136 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 135 | [M - NO₂]⁺ | Loss of nitro group |

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorptions from the nitro group. Aromatic nitro compounds typically show two very strong stretching bands: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. orgchemboulder.com Other key absorptions would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), aromatic C=C stretches in the 1600-1400 cm⁻¹ region, and the C-O-C stretch of the ether linkage around 1250 cm⁻¹. spectroscopyonline.comlumenlearning.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds exhibit characteristic absorptions due to π→π* transitions. pharmatutor.org The presence of a nitro group, a powerful chromophore, and an ethoxy group, an auxochrome, significantly influences the UV-Vis spectrum. Nitrobenzene (B124822) itself shows a strong π→π* transition around 240-250 nm and a much weaker n→π* transition at longer wavelengths (around 330-350 nm). cutm.ac.in The combination of the electron-withdrawing nitro group and the electron-donating ethoxy group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to benzene or nitrobenzene alone.

Predicted Spectroscopic Data (IR and UV-Vis) for this compound This table is predictive and based on characteristic absorption values for the contained functional groups.

| Infrared (IR) Spectroscopy | UV-Vis Spectroscopy | ||

|---|---|---|---|

| Absorption Range (cm⁻¹) | Assignment | Transition | Predicted λₘₐₓ (nm) |

| 3100 - 3000 | Aromatic C-H Stretch | π → π | ~250 - 280 |

| 3000 - 2850 | Aliphatic C-H Stretch | n → π | ~330 - 360 |

| ~1530 | Asymmetric NO₂ Stretch | ||

| ~1350 | Symmetric NO₂ Stretch | ||

| ~1250 | Aromatic Ether C-O Stretch |

Crystallographic Insights into Molecular Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related nitroaromatic compounds in the Cambridge Structural Database provides significant insight into its likely solid-state behavior. acs.org X-ray crystallography of substituted nitrobenzenes reveals that molecular packing is often governed by a combination of weak intermolecular forces. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 1 Ethoxy 3 Methyl 5 Nitrobenzene

Electronic Structure Theory and Bonding Analysis

Electronic structure theory is fundamental to understanding the intrinsic properties of a molecule, such as its shape, stability, and reactivity. Analysis of the bonding provides a detailed picture of how electrons are distributed among the atoms.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A DFT calculation for 1-Ethoxy-3-methyl-5-nitrobenzene would begin with a geometry optimization. This iterative process adjusts the positions of the atoms until the configuration with the lowest possible energy is found.

The output of such a calculation would provide precise data on the molecule's structural parameters. This includes the lengths of all chemical bonds (e.g., C-C bonds in the ring, C-N, N-O, C-O, and C-H bonds) and the angles between them. These optimized parameters define the most stable three-dimensional shape of the molecule. The presence of the ethoxy, methyl, and nitro groups, which have different sizes and electronic effects, would lead to slight distortions from a perfectly planar, symmetric benzene (B151609) ring.

The calculation also yields the molecule's total electronic energy, a measure of its thermodynamic stability. This energy value is crucial for comparing the stability of different isomers or conformations and serves as a baseline for calculating reaction energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N | Data Not Available |

| N-O (average) | Data Not Available | |

| C-O (ethoxy) | Data Not Available | |

| C-C (aromatic, avg.) | Data Not Available | |

| Bond Angles | O-N-O | Data Not Available |

| C-C-N | Data Not Available | |

| C-O-C | Data Not Available | |

| Dihedral Angle | C-C-N-O | Data Not Available |

Note: This table is for illustrative purposes. The values would be populated from the output of a DFT calculation (e.g., using a functional like B3LYP with a basis set such as 6-31G).*

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is where the molecule's most available electrons reside, making it the primary site for reaction with electrophiles. The LUMO represents the most accessible empty orbital, indicating the likely site for attack by nucleophiles.

A computational study would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: These values are central to predicting how the molecule will interact with other chemical species.

To visualize the distribution of charge within the molecule, a molecular electrostatic potential (MEP) map would be generated. This map projects the electrostatic potential onto the molecule's electron density surface. It uses a color scale to indicate charge distribution: red regions signify high electron density (negative potential), typically around electronegative atoms like oxygen and nitrogen, making them sites for electrophilic attack. Blue regions indicate low electron density (positive potential), usually around hydrogen atoms or electron-deficient areas, which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group, highlighting its powerful electron-withdrawing nature. The ethoxy group, being electron-donating, would increase electron density on the aromatic ring at the ortho and para positions relative to it. The interplay of the three distinct substituent groups would create a complex and informative electrostatic potential map, pinpointing the most reactive sites on the molecule.

Reaction Energetics and Pathway Prediction

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves calculating the energy changes along a reaction pathway and identifying the high-energy transition states that must be overcome for a reaction to proceed.

To study a potential reaction involving this compound, such as its reduction or further substitution, computational methods would be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate, representing the "peak" of the energy barrier between reactants and products.

Specialized algorithms are used to find this unstable structure. Once the TS is located and its energy calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the difference in energy between the transition state and the reactants. A high activation energy implies a slow reaction, while a low activation energy suggests a faster reaction. These calculations are vital for understanding reaction mechanisms and predicting reaction rates. For instance, studying the reduction of the nitro group would involve modeling the approach of a reducing agent and calculating the energy barrier for the initial electron transfer or hydrogen atom transfer step.

Chemical reactions are often influenced by their environment, particularly the solvent. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which can stabilize charged species and transition states.

For a more detailed view, explicit solvent models can be used. In these simulations, individual solvent molecules are included in the calculation, surrounding the reacting molecule. This approach allows for the study of specific interactions like hydrogen bonding between the solvent and the solute. Molecular dynamics (MD) simulations can then be run to observe the trajectory of the reaction over time, providing insights into the dynamic nature of the reaction and the role the solvent plays in guiding the reaction pathway.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

QSRR modeling for nitroaromatic compounds is a critical area of research, driven by the need to predict their behavior in various chemical and biological systems. These models are invaluable for assessing properties such as toxicity, mutagenicity, and thermal stability, which are all related to the compounds' reactivity. cymitquimica.comepa.gov While no specific QSRR models for this compound have been published, the methodologies developed for other nitroaromatics are directly applicable.

The development of these models relies on the fundamental principle that the reactivity of a molecule is encoded in its structure. By quantifying specific structural features, it becomes possible to predict reactivity without the need for extensive experimental testing for every new compound. nih.gov

The foundation of any QSRR model is the set of molecular descriptors used to characterize the compounds. For nitroaromatic compounds, a diverse array of descriptors is typically calculated to capture the electronic, steric, and hydrophobic properties that govern their reactivity. cymitquimica.comnist.gov These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and reflect the basic molecular composition, such as molecular weight, number of atoms, and counts of specific functional groups (e.g., the number of nitro groups). nih.gov

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices. nih.gov

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. For nitroaromatic compounds, these are particularly important for describing reactivity. Key quantum-chemical descriptors include:

The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

The HOMO-LUMO energy gap, which is an indicator of chemical reactivity.

Dipole moment and polarizability. bldpharm.com

Partial atomic charges on specific atoms, such as the nitrogen and oxygen atoms of the nitro group.

Below is an interactive table showcasing examples of molecular descriptors commonly used in QSRR studies of nitroaromatic compounds. While the values for this compound are not available from specific studies, representative data for other nitroaromatics are included for illustrative purposes.

| Descriptor Category | Descriptor Name | Description | Example Compound |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Nitrobenzene (B124822) |

| Constitutional | nNO2 | The number of nitro groups in the molecule. | 1,3-Dinitrobenzene |

| Topological | Wiener Index | A distance-based topological index of a molecule. | Toluene (B28343) |

| Quantum-Chemical | E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Aniline (B41778) |

| Quantum-Chemical | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Phenol (B47542) |

| Quantum-Chemical | Dipole Moment | A measure of the polarity of a molecule. | Nitrobenzene |

Once a set of relevant molecular descriptors has been established, predictive models for reaction rates and selectivity can be developed. These models are typically generated using statistical techniques that correlate the descriptors with experimental reactivity data. nih.gov Although no predictive models have been specifically published for this compound, the general approaches used for other nitroaromatic compounds are well-documented.

Multiple Linear Regression (MLR) is a common method used to develop QSRR models. An MLR model takes the form of an equation that relates the reactivity (e.g., the logarithm of a reaction rate constant, log k) to a linear combination of selected molecular descriptors. nist.gov For instance, a hypothetical model for the rate of a nucleophilic aromatic substitution on a series of nitroaromatic compounds might look like:

log k = c_0 + c_1(E_LUMO) + c_2(Dipole Moment) + c_3(nNO2)

Where c_0, c_1, c_2, and c_3 are coefficients determined from the regression analysis.

More advanced machine learning methods, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) , are also employed to build more complex, non-linear QSRR models. epa.gov These methods can often provide more accurate predictions, especially when the relationship between structure and reactivity is highly complex.

The table below presents a summary of different modeling techniques and their applications in predicting the reactivity of nitroaromatic compounds. This illustrates the types of models that could be developed for this compound, should the necessary experimental data become available.

| Modeling Technique | Predicted Property | Application |

| Multiple Linear Regression (MLR) | Mutagenicity | Predicting the mutagenic potential of nitroaromatic compounds. nist.gov |

| Support Vector Regression (SVR) | In vivo toxicity (LD50) | Estimating the acute toxicity of nitroaromatic compounds. epa.gov |

| Ensemble Models (MLR of SVR models) | In vivo toxicity (LD50) | Improving the robustness and predictive accuracy of toxicity models. epa.gov |

| Partial Least Squares (PLS) | Discoloration Rate of Dyes | Predicting the rate at which nitroaromatic dyes are discolored by a catalytic process. |

The ultimate goal of these predictive models is to enable the rapid screening of new or uncharacterized nitroaromatic compounds for their potential reactivity, thereby guiding experimental work and risk assessment. nih.gov

Environmental Chemistry and Degradation Pathways of Nitroaromatic Ethers

Photochemical Transformations of Nitroaromatic Compounds

The interaction of sunlight with nitroaromatic compounds is a critical factor in their environmental persistence. Photochemical transformations can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of light by the nitroaromatic molecule itself, leading to its degradation. Studies on compounds like nitrobenzene (B124822) and nitrophenols show that irradiation with polychromatic light can lead to their transformation. nih.gov The primary mechanism suggested for the degradation of nitrobenzene involves an intramolecular nitro-nitrite rearrangement. nih.gov This process leads to the formation of various intermediates, including different isomers of nitrophenol, nitrohydroquinone, and nitrosobenzene. nih.gov

The efficiency of direct photolysis is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed. For nitroaromatic compounds, these yields are generally low. For instance, the quantum yields for the removal of nitrobenzene are approximately 10⁻³, while for nitrophenols, they range from 10⁻³ to 10⁻⁴. nih.gov The degradation kinetics for these compounds have been observed to follow zero-order kinetics. nih.gov

Table 1: Quantum Yields for Direct Photolysis of Selected Nitroaromatic Compounds

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| Nitrobenzene | ~ 10⁻³ | nih.gov |

This table presents generalized data for classes of nitroaromatic compounds due to the absence of specific data for 1-Ethoxy-3-methyl-5-nitrobenzene.

Indirect photodegradation is often a more significant pathway for the environmental breakdown of nitroaromatic compounds. This process is mediated by reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are generated in sunlit waters and the atmosphere. asm.orgcopernicus.org

Hydroxyl radicals are highly reactive and can initiate the degradation of aromatic compounds through addition to the aromatic ring or hydrogen abstraction. copernicus.org The formation of nitrophenols and nitrocatechols from the oxidation of phenols and catechols is initiated by •OH radicals. copernicus.org In the gas phase, the reaction with •OH radicals is the main atmospheric sink for aromatic hydrocarbons, leading to the formation of various oxidation products. copernicus.org The rate of these reactions is influenced by the concentration of other atmospheric components, such as nitrogen oxides (NOx). copernicus.org

Other reactive species, such as singlet oxygen and triplet excited state dissolved organic matter, can also contribute to the indirect photolysis of organic pollutants. mdpi.com For example, the photolysis of nitrate (B79036) can produce •OH and nitrogen dioxide (•NO2), which can then participate in the degradation and nitration of other compounds. semanticscholar.org

The rate and efficiency of photodegradation are significantly influenced by various environmental factors.

pH: The pH of the surrounding medium can affect the speciation of the compound and the generation of reactive species. For some compounds, acidic conditions have been shown to promote photodegradation. For instance, under acidic conditions, the hydroxyl radical can exhibit a higher oxidation potential, accelerating the degradation rate of certain aromatic compounds. nih.gov In the case of nitrofurantoin, the highest quantum yield for photodegradation was observed at a pH of 4. rsc.org The formation of different nitrating agents from nitrate photolysis is also highly pH-dependent. semanticscholar.org

Humic Substances: Humic and fulvic acids, components of natural organic matter (NOM), can have a dual role in photodegradation. They can act as photosensitizers, absorbing light and producing reactive species like singlet oxygen and hydroxyl radicals, which then degrade the pollutant. Conversely, they can also act as light screens, absorbing sunlight and reducing the amount available for direct photolysis. csbsju.edu Furthermore, NOM can scavenge reactive species, potentially inhibiting indirect photodegradation. csbsju.edu

Inorganic Ions: The presence of inorganic ions commonly found in natural waters, such as chloride (Cl⁻), nitrate (NO₃⁻), and carbonate (CO₃²⁻), can also influence photodegradation rates. For example, nitrate photolysis is a source of hydroxyl radicals, which can enhance degradation. csbsju.edu

Biodegradation and Biotransformation Studies

Microorganisms play a crucial role in the ultimate fate of nitroaromatic compounds in soil and water. They have evolved diverse metabolic pathways to utilize these synthetic chemicals as sources of carbon, nitrogen, and energy. asm.orgasm.org

The biodegradation of nitroaromatic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. asm.orgnih.govnih.gov

Aerobic Degradation: Under aerobic conditions, bacteria have developed several strategies to deal with the electron-withdrawing nitro group. A common initial step is the dioxygenase-catalyzed attack on the aromatic ring, which incorporates two hydroxyl groups and releases the nitro group as nitrite (B80452). researchgate.net The resulting catechol or substituted catechol is then funneled into central metabolic pathways. researchgate.net Another aerobic strategy involves the partial reduction of the nitro group to a hydroxylamino group, which can then be further metabolized. researchgate.net

Anaerobic Degradation: In the absence of oxygen, the nitro group is typically reduced first. This reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. acs.org This initial reductive step is a crucial transformation affecting the subsequent fate of the compound. acs.org Following reduction, the aromatic amine may be susceptible to further degradation. Microorganisms in subsurface soils have demonstrated the ability to rapidly mineralize compounds like nitrilotriacetate under anaerobic conditions, indicating the potential for complete breakdown of nitrogen-containing organic compounds in such environments. nih.gov

Table 2: General Microbial Degradation Pathways for Nitroaromatic Compounds

| Condition | Initial Step | Key Intermediates | Reference |

|---|---|---|---|

| Aerobic | Dioxygenation | Catechol, Substituted Catechols | researchgate.net |

| Partial Reduction | Hydroxylamine (B1172632) | researchgate.net |

| Anaerobic | Nitro Group Reduction | Nitroso, Hydroxylamine, Amine | acs.org |

This table outlines generalized pathways as specific studies on this compound are not available.

A wide range of bacteria, including species of Pseudomonas, Nocardia, Burkholderia, and Rhodococcus, have been isolated and shown to metabolize various nitroaromatic compounds. asm.orgmicrobiologyresearch.orgmicrobiologyresearch.org These microorganisms can utilize compounds such as nitrobenzene, nitrotoluenes, and nitrophenols as their sole source of carbon, nitrogen, and energy. asm.org

The metabolic pathways are often initiated by enzymes that are specifically adapted to handle the nitro-substituted aromatic ring. microbiologyresearch.org The metabolism of the nitro group itself can result in its release as nitrite or ammonia. microbiologyresearch.org The genetic basis for these degradation pathways has been studied, revealing that the genes encoding these enzymes are often located on plasmids, which can facilitate their transfer between different microbial populations. The presence of these compounds in the environment for an extended period has likely driven the evolution of these novel catabolic pathways. asm.org

The reduction of the nitro group to an amine by intestinal microorganisms is also a significant metabolic process that can alter the toxicity of ingested nitroaromatic pollutants. acs.org While this can lead to detoxification in some cases, it can also result in the formation of more toxic or carcinogenic metabolites for other compounds. acs.org

Recalcitrance and Environmental Persistence of Nitroaromatic Ethers

Nitroaromatic ethers, a class of synthetic organic compounds, exhibit significant recalcitrance and environmental persistence, posing challenges for natural attenuation and bioremediation efforts. The inherent stability of these compounds is largely attributed to the presence of the nitro group on the aromatic ring, which influences their chemical and biological degradation. While specific data on this compound is limited, the environmental behavior of structurally similar nitroaromatic compounds provides critical insights into its likely persistence.

The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, renders nitroaromatic compounds resistant to oxidative degradation. nih.govnih.gov This recalcitrance is a major factor contributing to their long-term presence in soil and groundwater following environmental release. nih.govnih.gov The persistence of these compounds is further compounded by their potential toxicity and the formation of equally or more persistent transformation products. nih.govnih.gov

Microorganisms have, however, evolved various pathways to degrade nitroaromatic compounds, often as a source of carbon, nitrogen, and energy. nih.gov The primary mechanisms of microbial degradation involve either the reduction of the nitro group or the initial oxidation of the aromatic ring. These processes are influenced by the specific structure of the compound and the prevailing environmental conditions, such as the presence or absence of oxygen.

Studies on 2,4-dinitroanisole (B92663) (DNAN), a related nitroaromatic ether, reveal that its environmental fate is heavily influenced by both abiotic and biotic processes. nih.govresearchgate.net Under anaerobic conditions, the primary degradation pathway for DNAN is the reduction of the nitro groups, leading to the formation of amino derivatives like 2-amino-4-nitroanisole (2-ANAN) and subsequently 2,4-diaminoanisole (B165692) (DAAN). nih.gov While hydrolysis of DNAN under typical environmental conditions is insignificant, photolysis can lead to the formation of other degradation products. nih.gov

The persistence of nitroaromatic ethers in soil is a significant concern. The sorption of these compounds to soil particles can reduce their bioavailability for microbial degradation, thereby increasing their persistence. nih.gov Research on DNAN has shown that while the parent compound may degrade, its amino derivatives can bind more strongly to soil, leading to their accumulation. nih.gov In one study, DNAN in soil with a high organic content began to degrade within 24 hours and was completely degraded within sixty days, with 2-amino-4-nitroanisole being the major degradation product. cranfield.ac.uk

The following table summarizes findings on the degradation of related nitroaromatic compounds, which can be used to infer the potential environmental behavior of this compound.

Table 1: Environmental Fate of Structurally Related Nitroaromatic Compounds

| Compound | Environmental Matrix | Degradation Pathway/Observations | Reference |

|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | Soil | Began to degrade within 24 hours in high organic content soil; complete degradation within 60 days. Major product: 2-amino-4-nitroanisole. | cranfield.ac.uk |

| 2,4-Dinitroanisole (DNAN) | Anaerobic Conditions | Reduction to 2-amino-4-nitroanisole and 2,4-diaminoanisole. | nih.gov |

| p-Nitrophenol (PNP) | Sequencing Batch Reactor | Successful cultivation of aerobic granules for PNP biodegradation. | acs.org |

| p-Nitrophenol (PNP) | Arthrobacter sp. JS443 | Degradation with stoichiometric release of nitrite, forming 1,2,4-benzenetriol (B23740) as an intermediate. | nih.gov |

The rate of biodegradation of nitroaromatic compounds can be influenced by various factors, including the concentration of the pollutant, the presence of other organic compounds (co-metabolism), and the specific microbial strains present. nih.govnih.gov For instance, the degradation of p-nitrophenol by aerobic granules in a sequencing batch reactor was found to be dependent on the initial concentration of the compound. acs.org Similarly, the presence of a co-substrate like glucose has been shown to enhance the biodegradation of p-nitrophenol. nih.gov

The following table presents kinetic data for the biodegradation of p-nitrophenol by different bacterial strains, illustrating the variability in degradation efficiency.

Table 2: Kinetic Parameters for p-Nitrophenol (PNP) Biodegradation by Various Bacteria

| Bacterial Strain | Apparent Km (mM) | Vmax (µmol PNP degraded/min/mg dry biomass) | Reference |

|---|---|---|---|

| Ralstonia sp. SJ98 | 0.32 | 11.76 | ashvinichauhan.net |

| Arthrobacter protophormiae RKJ100 | 0.28 | 7.81 | ashvinichauhan.net |

| Burkholderia cepacia RKJ200 | 0.23 | 3.84 | ashvinichauhan.net |

Applications in Advanced Organic Synthesis

1-Ethoxy-3-methyl-5-nitrobenzene as a Synthetic Building Block

This compound is a valuable starting material in organic synthesis, primarily due to the reactivity of its nitro functional group. The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic center for further reactions. youtube.comunimi.it This initial reduction step converts the electron-deficient nitroarene into an electron-rich substituted aniline (B41778), namely 3-ethoxy-5-methylaniline.

The resulting 3-ethoxy-5-methylaniline is a highly useful intermediate. The amino group can be diazotized and subsequently replaced by a wide range of other functional groups, including hydroxyl, cyano, and halides, through reactions like the Sandmeyer reaction. wikipedia.org Furthermore, the amino group itself can undergo various reactions such as acylation, alkylation, and can participate in the formation of Schiff bases. google.com The presence of the ethoxy and methyl groups on the aniline ring also influences the regioselectivity of subsequent reactions and modulates the physical and chemical properties of the resulting molecules. These properties make this compound an important building block for creating a diverse library of substituted aromatic compounds.

Table 1: Physicochemical Properties of this compound and its Primary Reduction Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₉H₁₁NO₃ | 181.19 researchgate.netcymitquimica.com | Nitro, Ether, Aromatic |

| 3-Ethoxy-5-methylaniline | C₉H₁₃NO | 151.21 | Amine, Ether, Aromatic |

Synthesis of Diversified Organic Molecules from Substituted Nitroaromatic Ethers

Substituted nitroaromatic ethers, such as this compound, are precursors to a wide variety of organic molecules. The journey from the nitroaromatic ether to these diversified molecules almost invariably begins with the reduction of the nitro group.

The reduction of nitroarenes to anilines is a well-established and crucial transformation in organic synthesis. acs.org Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or using reducing metals such as iron in the presence of an acid like hydrochloric acid. youtube.comyoutube.com Once the corresponding aniline, 3-ethoxy-5-methylaniline, is obtained, it serves as the cornerstone for the synthesis of a multitude of more complex structures.

Substituted anilines and their diamino counterparts are fundamental building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. wisdomlib.org

Should this compound be further nitrated to introduce a second nitro group at a position ortho to the existing ethoxy or methyl group, subsequent reduction would yield a substituted o-phenylenediamine (B120857). These diamines are key precursors for the synthesis of several important classes of heterocycles:

Benzimidazoles: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for the synthesis of benzimidazoles. researchgate.netrsc.orgresearchgate.netorganic-chemistry.org For instance, the reaction of a substituted o-phenylenediamine derived from this compound with an appropriate aldehyde would lead to the formation of a novel substituted benzimidazole. These compounds are known for their wide range of biological activities. nih.gov

Quinoxalines: Quinoxalines are another class of heterocycles readily prepared from o-phenylenediamines. The condensation reaction with 1,2-dicarbonyl compounds is a classic and efficient method for their synthesis. mdpi.comnih.govencyclopedia.pubresearchgate.net The resulting substituted quinoxalines have applications in various fields, including as dyes and pharmaceuticals.

Phenazines: Phenazines can be synthesized through the oxidative cyclization of o-phenylenediamines, often in the presence of a suitable oxidizing agent or through self-condensation. wikipedia.orgguidechem.comresearcher.liferesearchgate.net These compounds are known for their interesting electronic properties and have been investigated for applications in materials science.

Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound

| Starting Material Derivative | Reagent Class | Resulting Heterocycle | Significance |

| Substituted o-Phenylenediamine | Aldehydes/Carboxylic Acids | Benzimidazole | Pharmacological activity researchgate.netnih.gov |

| Substituted o-Phenylenediamine | 1,2-Dicarbonyls | Quinoxaline | Dyes, Pharmaceuticals mdpi.comencyclopedia.pub |

| Substituted o-Phenylenediamine | Oxidative Cyclization | Phenazine | Electronic materials wikipedia.orgguidechem.com |

The aniline derivative obtained from the reduction of this compound, 3-ethoxy-5-methylaniline, is a valuable intermediate for the synthesis of functional organic materials. Substituted anilines are widely used in the production of azo dyes, which are a large class of colored organic compounds used in the textile and printing industries. wisdomlib.orgresearchgate.net The diazotization of 3-ethoxy-5-methylaniline followed by coupling with a suitable aromatic partner would lead to a novel azo dye, with the ethoxy and methyl groups influencing the color and solubility of the resulting molecule.

Furthermore, substituted anilines are precursors to polymers with interesting electronic and optical properties. For example, polyanilines are a class of conducting polymers that can be synthesized from the oxidative polymerization of aniline and its derivatives. rsc.orgresearchgate.net The incorporation of the ethoxy and methyl groups into the polymer backbone would be expected to modify its conductivity, processability, and other material properties. Such materials are of interest for applications in sensors, antistatic coatings, and electronic devices.

Integration into Multi-Component Reactions and Cascade Processes

While specific examples involving this compound in multi-component reactions (MCRs) and cascade processes are not extensively documented in the current literature, its structural features suggest a high potential for such applications. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials.

The aniline derivative, 3-ethoxy-5-methylaniline, could potentially participate in various well-known MCRs. For instance, it could serve as the amine component in the Ugi or Passerini reactions, which are powerful tools for the rapid generation of molecular diversity. Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could be designed starting from derivatives of this compound. The strategic arrangement of functional groups could allow for a programmed sequence of reactions, leading to the efficient construction of complex polycyclic systems. The development of such MCRs and cascade processes involving this building block represents a promising area for future research in synthetic methodology.

Supramolecular Chemistry and Host Guest Interactions Involving Nitroaromatic Scaffolds

Design and Synthesis of Macrocycles and Coordination Cages Incorporating Nitrobenzene (B124822) Moieties

The construction of molecular containers like macrocycles and coordination cages is a cornerstone of supramolecular chemistry. These structures possess well-defined cavities capable of encapsulating guest molecules, leading to applications in catalysis, sensing, and drug delivery. researchgate.net The design of these assemblies relies on predictable bonding between molecular components, often metal ions and organic linkers, in a process known as coordination-driven self-assembly. beilstein-journals.org

The synthesis of nitrogen-containing macrocycles, for example, often involves the reversible formation of imine bonds or the non-reversible formation of amide bonds under conditions that favor cyclization over polymerization. nih.govnih.gov The rigidity and defined geometry of aromatic linkers are crucial for achieving high yields of the desired macrocyclic structure. For instance, macrocycles designed for sensing applications, such as the detection of the nitroaromatic explosive trinitrotoluene (TNT), have been synthesized with porous crystal structures capable of accommodating guest molecules. nih.gov

The synthesis of these complex structures can be highly efficient, sometimes involving the formation of more than a dozen bonds in a single self-assembly process to yield the thermodynamically stable cage product. researchgate.net

Table 1: Design Strategies for Coordination Cages

| Design Strategy | Description | Key Components | Resulting Structures |

|---|---|---|---|

| Directed Bonding | Uses the directional bonding of metal-ligand interactions to guide assembly. researchgate.net | Metal ions (e.g., Pd(II), Zn(II)), polydentate N-donor ligands. researchgate.netbeilstein-journals.org | Discrete cages (e.g., Pd₂L₄, M₄L₆), helicates. rsc.org |

| Molecular Paneling | Employs large, flat, poly-dentate ligands as "panels" that are connected by metal ion "vertices." researchgate.net | Flat aromatic ligands, metal complexes. | Polyhedral cages. |

| Symmetry Interaction | Matches the symmetry of the ligands with the symmetry of the metal coordination sphere to form highly symmetric structures. researchgate.net | Symmetric organic ligands, metal ions with defined coordination geometries. | Platonic and Archimedean solids. |

| Sub-component Self-Assembly | Simple building blocks (sub-components) react in situ to form the more complex ligands that then assemble with metal ions. researchgate.net | Aldehydes, amines, metal ions. | Complex cages (e.g., helicates, tetrahedra). rsc.org |

Non-Covalent Interactions and Self-Assembly Processes

Non-covalent interactions are the fundamental forces that drive the formation of supramolecular assemblies. cymitquimica.com These interactions, though individually weak (typically 1-5 kcal/mol), act cooperatively to stabilize large structures like proteins, DNA, and synthetic molecular hosts. cymitquimica.com The self-assembly of molecules containing nitroaromatic scaffolds is governed by a subtle interplay of these forces.

For a molecule like 1-Ethoxy-3-methyl-5-nitrobenzene , several key interactions would direct its assembly: